molecular formula C18H13F2N3O2 B2607896 (E)-N-(4-acetamidophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide CAS No. 1181460-77-4

(E)-N-(4-acetamidophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide

Cat. No. B2607896
CAS RN: 1181460-77-4
M. Wt: 341.318
InChI Key: JJOXZPQGPMYRBC-UHFFFAOYSA-N
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Description

(E)-N-(4-acetamidophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a small molecule that has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions.

Scientific Research Applications

1. Enamide Derivatives in Medicinal Chemistry

Enamide derivatives, like (E)-N-(4-acetamidophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, are significant in medicinal chemistry. For instance, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a potent, centrally acting muscle relaxant with antiinflammatory and analgesic activity, has been identified as a structurally related compound. This demonstrates the role of such compounds in developing treatments with muscle relaxant, antiinflammatory, and analgesic properties (Musso et al., 2003).

2. Synthesis of Complex Heterocycles

Enamides, including structures similar to (E)-N-(4-acetamidophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, are used in synthesizing complex heterocycles. For example, the catalyzed substitution of propargylic alcohols with enamides led to the synthesis of benzoxanthenes and related heterocycles, showcasing the utility of enamides in organic synthesis (Saha & Schneider, 2015).

3. Inhibitory Effects on Enzymes

Compounds structurally similar to (E)-N-(4-acetamidophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide have shown inhibitory effects on specific enzymes. For example, some isoxazol and cinchoninic acid derivatives, similar in structure, inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme in pyrimidine de novo synthesis. This highlights the potential pharmacological relevance of such compounds (Knecht & Löffler, 1998).

4. Antimicrobial and Antipathogenic Activities

Enamide derivatives, like the compound , have been explored for their antimicrobial and antipathogenic activities. Schiff bases of similar compounds have shown promising results against various microbial strains, indicating their potential in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

5. Applications in Organic Chemistry and Material Science

Enamides, structurally akin to (E)-N-(4-acetamidophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, find applications in organic chemistry and material science. Their roles in synthesizing complex organic compounds and potential applications in developing new materials are noteworthy (Ghosh, Zheng, & Uckun, 1999).

properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-11(24)22-15-3-5-16(6-4-15)23-18(25)13(10-21)8-12-9-14(19)2-7-17(12)20/h2-9H,1H3,(H,22,24)(H,23,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOXZPQGPMYRBC-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(2,5-difluorophenyl)-N-(4-acetamidophenyl)prop-2-enamide

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